N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide
Description
N-[4-(2-Chloroacetyl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 2-chloroacetyl substituent on the para-position of the phenyl ring.
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-7-11(15)8-3-5-10(6-4-8)14-12(16)9-1-2-9/h3-6,9H,1-2,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBAPHNVUUSOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-aminophenylcyclopropanecarboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide with related cyclopropanecarboxamide derivatives:
*Estimated based on analogous compounds.
Key Observations:
- Substituent Effects: The 2-chloroacetyl group in the target compound introduces a reactive α-chloroketone moiety, which may confer higher electrophilicity compared to the acetylamino group in ChemComp-20N or the aminomethyl group in . This reactivity could enhance covalent binding to biological nucleophiles (e.g., cysteine residues) .
- Molecular Weight : The chloroacetyl derivative has a higher molecular weight (~238.5 g/mol) than ChemComp-20N (218.25 g/mol), likely influencing solubility and bioavailability.
- Bioactivity Trends : Pyrazole-substituted analogs (e.g., 3-methylpyrazole in ) exhibit bioherbicidal activity, while complex derivatives like Tozasertib demonstrate antineoplastic applications due to extended substituents (e.g., sulfanyl-pyrimidine-piperazine) .
Biological Activity
N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a phenyl group with a chloroacetyl substituent. The presence of the chloroacetyl group is significant as it enhances the compound's reactivity and biological activity through potential covalent interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition or modification of enzyme activities. This mechanism can influence various biochemical pathways, contributing to its therapeutic potential.
- Covalent Bond Formation : The chloroacetyl group interacts with nucleophiles in enzymes or receptors, potentially leading to inhibition.
- Biochemical Pathway Modulation : By modifying enzyme activity, the compound can affect signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory and Anticancer Properties
Research indicates that this compound may exhibit anti-inflammatory and anticancer effects. Its ability to inhibit specific enzymes is crucial in these contexts:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit various enzymes, including those involved in cancer progression (e.g., c-Met inhibitors) with IC50 values indicating significant potency .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 7m | c-Met | 5.8 |
| 7k | c-Met | 7.3 |
| 7a | c-Met | 18.5 |
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in preclinical models by targeting carbonic anhydrases, which are implicated in tumor metastasis .
- Therapeutic Potential : The compound has been explored for its potential use in treating conditions associated with chronic inflammation and cancer due to its dual inhibitory properties on key enzymes involved in these processes.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Key Feature | Activity |
|---|---|---|
| N-(4-chlorophenyl)cyclopropanecarboxamide | Lacks chloroacetyl group | Reduced reactivity |
| N-(4-bromophenyl)cyclopropanecarboxamide | Bromine substitution | Altered enzyme inhibition |
| N-(4-fluorophenyl)cyclopropanecarboxamide | Fluorine substitution | Different binding affinity |
The chloroacetyl group in this compound provides distinct reactivity compared to these analogs, making it a valuable candidate for further investigation in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
